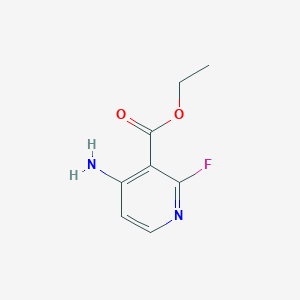

Ethyl 4-amino-2-fluoronicotinate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFLWGMXQMBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-fluoronicotinate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoronicotinic acid.

Amination: The 4-chloro group is substituted with an amino group using an amination reaction. This can be achieved using ammonia or an amine under suitable conditions.

Esterification: The carboxylic acid group is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-fluoronicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Oxidized forms of the compound, such as nitro derivatives.

Reduction: Reduced forms, such as amines or alcohols.

Scientific Research Applications

Ethyl 4-amino-2-fluoronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 4-amino-2-fluoronicotinate shares structural motifs with several compounds in the evidence:

- 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide (Compound 8, ): Both feature a fluorine atom at the 2-position and an amino group. However, Compound 8 contains a picolinamide group and a phenoxy linker, whereas the target compound has an ethyl ester directly attached to the pyridine ring. This distinction impacts solubility and reactivity; ester groups are more prone to hydrolysis than amides .

- 4-Aminobenzoic Acid Derivatives (): Compounds like 4-aminobenzoic acid and 4-aminobenzamide lack fluorine and pyridine rings but share amino-aromatic frameworks. Fluorine in the target compound enhances electronegativity and may improve binding affinity in biological systems compared to non-fluorinated analogs .

- Nitro Precursors ( and ): The reduction of nitro groups to amines (e.g., 4-nitrobenzylamine to 4-aminobenzylamine) is a common pathway for synthesizing aromatic amines. This compound likely follows a similar reductive route .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Efficiency: The use of FeCl₃·6H₂O and hydrazine hydrate () provides a scalable route for fluorinated amines, applicable to this compound with modifications .

- Limitations: Direct data on this compound are sparse; further studies on its stability, toxicity, and bioactivity are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.